N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-5-BROMOTHIOPHENE-2-SULFONAMIDE
Overview
Description
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-5-BROMOTHIOPHENE-2-SULFONAMIDE is a compound that combines the unique structural features of adamantane, thiophene, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-5-BROMOTHIOPHENE-2-SULFONAMIDE typically involves the reaction of 5-bromothiophene-2-sulfonyl chloride with N-[2-(1-adamantyloxy)ethyl]amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-5-BROMOTHIOPHENE-2-SULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The sulfonamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: N-[2-(1-adamantyloxy)ethyl]-5-substituted-thiophene-2-sulfonamide.
Oxidation: N-[2-(1-adamantyloxy)ethyl]-5-bromothiophene-2-sulfoxide or sulfone.
Reduction: N-[2-(1-adamantyloxy)ethyl]-5-bromothiophene-2-amine.
Scientific Research Applications
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-5-BROMOTHIOPHENE-2-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders due to the presence of the adamantane moiety.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in the study of enzyme inhibition and protein-ligand interactions due to the sulfonamide group.
Industrial Applications: Potential use in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-5-BROMOTHIOPHENE-2-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety is known to enhance the lipophilicity and membrane permeability of the compound, facilitating its interaction with intracellular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-adamantyloxy)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide
- N-[2-(1-adamantyloxy)ethyl]-3,5-dimethoxybenzamide
- N-[2-(1-adamantyloxy)ethyl]-N-methylnaphthalene-2-sulfonamide
Uniqueness
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-5-BROMOTHIOPHENE-2-SULFONAMIDE is unique due to the presence of the bromine atom on the thiophene ring, which allows for further functionalization through substitution reactions. Additionally, the combination of the adamantane and sulfonamide groups provides a balance of lipophilicity and hydrogen-bonding capability, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[2-(1-adamantyloxy)ethyl]-5-bromothiophene-2-sulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO3S2/c17-14-1-2-15(22-14)23(19,20)18-3-4-21-16-8-11-5-12(9-16)7-13(6-11)10-16/h1-2,11-13,18H,3-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXFSTPRQJCHJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OCCNS(=O)(=O)C4=CC=C(S4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.